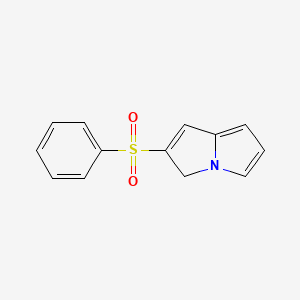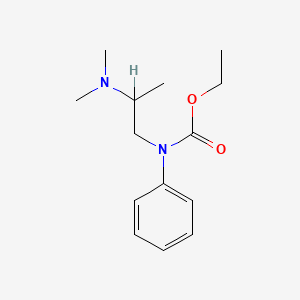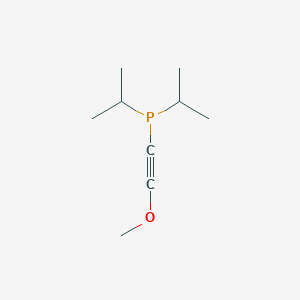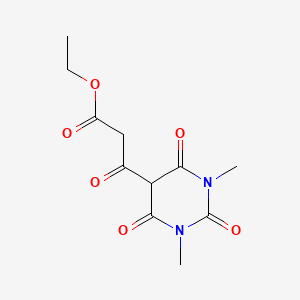![molecular formula C13H12F3NO5 B14350644 Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate CAS No. 90284-61-0](/img/no-structure.png)
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is an organic compound that features a nitro group, a trifluoromethyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group reacts with the ethyl acetoacetate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-4-(trifluoromethyl)phenol.
Reduction: Formation of 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]propanoate
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoate
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]pentanoate
Uniqueness
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Propiedades
| 90284-61-0 | |
Fórmula molecular |
C13H12F3NO5 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate |
InChI |
InChI=1S/C13H12F3NO5/c1-3-21-12(18)6-8(2)22-11-5-4-9(13(14,15)16)7-10(11)17(19)20/h4-7H,3H2,1-2H3 |
Clave InChI |
IFTQJZWUXJJLAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)




![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

